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molecular formula C8H7N3O5 B181257 N-(2,3-dinitrophenyl)acetamide CAS No. 94728-09-3

N-(2,3-dinitrophenyl)acetamide

Cat. No. B181257
M. Wt: 225.16 g/mol
InChI Key: YTGWKOHORKGMHD-UHFFFAOYSA-N
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Patent
US08063053B2

Procedure details

To a solution of N-(2,3-dinitrophenyl)acetamide (3.0 g) in methanol (200 mL) was added sodium methoxide (72 mg). The stirred solution was heated at reflux for 3 hours. Water was added to the solution (300 mL) and the yellow solid precipitate was collected and dried to give the desired product (2.27 g, 93%). Chemical Formula: C6H5N3O4 Molecular Weight: 183.12; MS (ES) m/z 184
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:13]C(=O)C)([O-:3])=[O:2].C[O-].[Na+].O>CO>[N+:1]([C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:13])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1[N+](=O)[O-])NC(C)=O
Name
sodium methoxide
Quantity
72 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
solution
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the yellow solid precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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